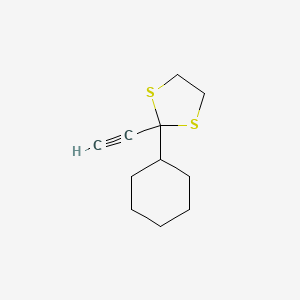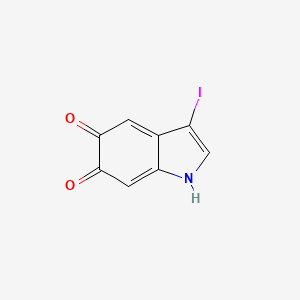
3-Iodo-1H-indole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1H-indole-5,6-dione is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its iodine substitution at the third position and the presence of two keto groups at the fifth and sixth positions. Indole derivatives are significant in various fields due to their biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indole-5,6-dione typically involves the iodination of indole derivatives followed by oxidation. One common method includes the reaction of indole with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized indole derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyindole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Highly oxidized indole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-1H-indole-5,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The iodine atom and keto groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-5,6-dione: Lacks the iodine substitution but shares the keto groups at the fifth and sixth positions.
3-Bromo-1H-indole-5,6-dione: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-indole-5,6-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-Iodo-1H-indole-5,6-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine substitution can enhance the compound’s reactivity and potential biological activities compared to its bromine and chlorine analogs.
Propiedades
Número CAS |
929225-22-9 |
|---|---|
Fórmula molecular |
C8H4INO2 |
Peso molecular |
273.03 g/mol |
Nombre IUPAC |
3-iodo-1H-indole-5,6-dione |
InChI |
InChI=1S/C8H4INO2/c9-5-3-10-6-2-8(12)7(11)1-4(5)6/h1-3,10H |
Clave InChI |
SLANEZAFVQJPRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=O)C1=O)NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


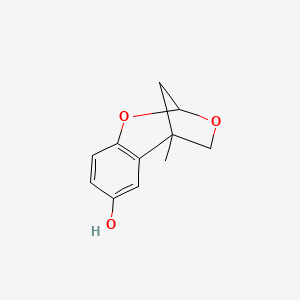
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
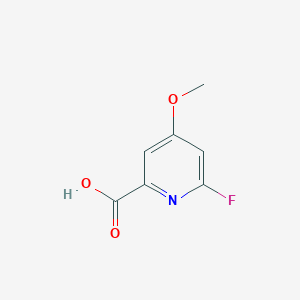
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
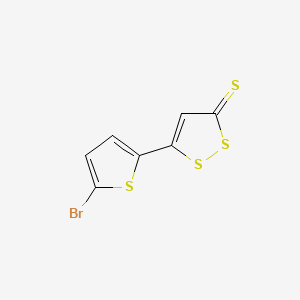
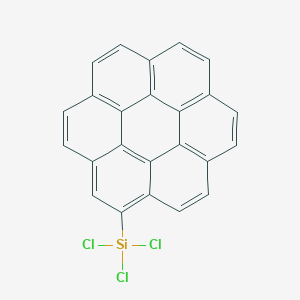
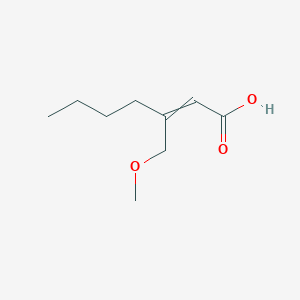

![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)
![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
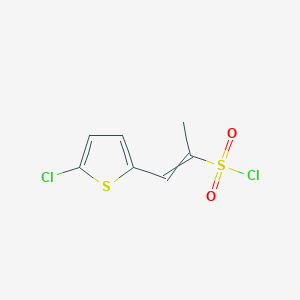
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
